REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[C:16]([O-])([O-])=O.[K+].[K+].IC.CC(O)=O.O>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH:9]([CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2.3,5.6|
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Name
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|
Quantity
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4.2 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)C(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.49 mL
|
Type
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reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
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CC(=O)O.O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc
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Type
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WASH
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Details
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the organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Mg2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C(C(C(=O)OCC)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |